
1'-benzyl-5'-chloro-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Overview
Description
1’-Benzyl-5’-chloro-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds significant promise in various scientific research fields.
Preparation Methods
The synthesis of 1’-benzyl-5’-chloro-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves several steps:
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Synthetic Routes: One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent steps involve chlorination and benzylation reactions to introduce the desired substituents.
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Reaction Conditions: : The Fischer indole synthesis is carried out under reflux in methanol using methanesulfonic acid as a catalyst. Chlorination is typically achieved using thionyl chloride or phosphorus pentachloride, while benzylation can be performed using benzyl bromide in the presence of a base such as potassium carbonate .
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Industrial Production Methods: : Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts and solvents .
Chemical Reactions Analysis
1’-Benzyl-5’-chloro-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions:
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Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction: : The carbonyl group in the indole core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride .
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Substitution: : The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives .
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Common Reagents and Conditions: : Typical reagents include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (sodium borohydride, lithium aluminum hydride), and nucleophiles (amines, thiols). Reactions are usually carried out under controlled temperature and pH conditions to ensure selectivity and yield .
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Major Products: : Major products from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1’-Benzyl-5’-chloro-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has a wide range of scientific research applications:
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Chemistry: : It serves as a valuable intermediate in the synthesis of more complex indole derivatives with potential pharmaceutical applications .
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Biology: : The compound’s structural features make it a useful probe in studying biological processes involving indole derivatives .
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Medicine: : Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities .
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Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 1’-benzyl-5’-chloro-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets:
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Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins involved in biological pathways .
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Pathways Involved: : It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation .
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Effects: : The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
1’-Benzyl-5’-chloro-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be compared with other indole derivatives:
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Similar Compounds: : Similar compounds include 5-chloro-2,3-dihydro-1H-indole-2-one, 1-benzyl-3-hydroxyindole, and 5-chloro-1H-indole-2-carboxylic acid .
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Uniqueness: : The unique combination of benzyl, chloro, and hydroxy groups in this compound provides distinct chemical and biological properties compared to other indole derivatives .
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Comparison: : Compared to similar compounds, 1’-benzyl-5’-chloro-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one may exhibit enhanced biological activity or selectivity due to its specific structural features .
Properties
IUPAC Name |
1-benzyl-5-chloro-3-hydroxy-3-(1H-indol-3-yl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-16-10-11-21-18(12-16)23(28,19-13-25-20-9-5-4-8-17(19)20)22(27)26(21)14-15-6-2-1-3-7-15/h1-13,25,28H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSNJIYVZKJZJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CNC5=CC=CC=C54)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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